
N,O-Ditrityl Losartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Ditrityl Losartan is a useful research compound. Its molecular formula is C60H51ClN6O and its molecular weight is 907.53954. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers identify and characterize N,O-Ditrityl Losartan in synthetic mixtures?
this compound, a trityl-protected intermediate of Losartan, is identified using reversed-phase HPLC coupled with UV detection. Chromatographic separation (C18 column, acetonitrile/water mobile phase) resolves it from impurities, while mass spectrometry (MS) confirms its molecular weight (e.g., via ESI-MS in positive ion mode). Quantitative analysis employs calibration curves with R² > 0.99, validated using spiked samples to ensure precision (±5% RSD) .
Q. What experimental design principles optimize the synthesis of this compound?
Factorial design methodologies (e.g., Box-Behnken or central composite design) are used to optimize reaction parameters (e.g., temperature, molar ratios, solvent polarity). Response surface models predict yield maxima, while ANOVA validates significance (p < 0.05). For example, tritylation efficiency is sensitive to reaction time and base concentration, with dichloromethane as the preferred solvent for minimal side-product formation .
Q. What is the role of trityl protection in Losartan derivatives like this compound?
Trityl groups protect hydroxyl and amino functionalities during multi-step synthesis, preventing undesired side reactions (e.g., oxidation or nucleophilic substitution). Deprotection under mild acidic conditions (e.g., 1% TFA in DCM) regenerates the active Losartan moiety while preserving structural integrity. This strategy is critical for synthesizing high-purity Losartan analogs for pharmacological studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in impurity profiles of this compound batches?
Impurity profiling requires orthogonal analytical techniques. For example, LC-MS/MS identifies deshydroxymethyl or imidazo[1,5-b]isoquinoline impurities (common during tritylation), while NMR (¹H/¹³C) confirms structural assignments. Discrepancies between batches are resolved by adjusting purification protocols (e.g., gradient flash chromatography) and validating impurity thresholds against ICH Q3A guidelines .
Q. What advanced degradation pathways are observed for this compound under oxidative stress?
In peroxymonosulfate/Fe(II)-mediated degradation, this compound undergoes hydroxylation and cleavage of the trityl groups, generating nine byproducts (seven newly identified via HRMS and ¹H NMR). Kinetic studies show pseudo-first-order degradation (k = 0.15 min⁻¹), with stability influenced by pH and catalyst concentration. These findings inform storage conditions and waste management in laboratory settings .
Q. How does this compound interact with cytochrome P450 enzymes in preclinical models?
In vitro microsomal assays (e.g., rat liver microsomes) assess metabolic stability. This compound exhibits slower clearance than Losartan due to trityl steric hindrance, with CYP2C9/3A4 as primary metabolizing enzymes. Pharmacokinetic studies in rats (UHPLC-QqQ-MS/MS) reveal prolonged half-life (t½ = 8.2 h vs. Losartan’s 2.1 h), necessitating dose adjustments in toxicity studies .
Q. What methodologies quantify this compound’s impact on angiotensin receptor binding kinetics?
Radioligand displacement assays (³H-labeled angiotensin II) measure binding affinity (IC₅₀) in HEK293 cells expressing AT1 receptors. Surface plasmon resonance (SPR) further quantifies association/dissociation rates (ka/kd). This compound shows reduced binding (IC₅₀ = 12 nM vs. Losartan’s 1.3 nM), attributed to trityl steric effects .
Q. How can researchers model the environmental persistence of this compound in wastewater systems?
Computational models (e.g., EPI Suite) predict biodegradation half-lives (>60 days), while experimental validation uses OECD 301F tests. Adsorption coefficients (log Koc = 3.8) suggest moderate soil binding. These data inform risk assessments for laboratory disposal and ecological impact studies .
Q. Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in this compound synthesis?
Detailed experimental sections must include:
- Purification steps (e.g., column chromatography conditions, solvent gradients).
- Spectroscopic validation (¹H/¹³C NMR, HRMS).
- Batch-to-batch variability thresholds (±2% purity by HPLC). Supplementary materials should provide raw chromatograms and spectral data, adhering to Beilstein Journal guidelines .
Q. How are in vivo studies of this compound designed to comply with ethical standards?
Protocols follow ARRIVE 2.0 guidelines, including:
- Justification of animal models (e.g., Fbn1mgR/mgR mice for aortic rupture studies).
- Dose escalation based on preliminary toxicity data (e.g., 10–100 mg/kg).
- Endpoint criteria (e.g., humane euthanasia at 20% weight loss).
Approval by institutional ethics committees (e.g., University of Florence guidelines) is mandatory .
Propiedades
Número CAS |
1216554-14-1 |
---|---|
Fórmula molecular |
C60H51ClN6O |
Peso molecular |
907.53954 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.